

Technical Guide: Physicochemical Properties of 1-Methyl-1H-indol-2-amine Hydrochloride

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Compound of Interest

Compound Name: 1-Methyl-1H-indol-2-amine

Cat. No.: B1338176

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Introduction

1-Methyl-1H-indol-2-amine hydrochloride is a heterocyclic amine containing a 1-methylindole scaffold. The indole ring is a prominent structural motif in a vast array of biologically active compounds and natural products, making its derivatives, such as **1-Methyl-1H-indol-2-amine** hydrochloride, of significant interest in medicinal chemistry and drug discovery.^[1] This technical guide provides a summary of the available physicochemical properties, hazard information, and general synthetic and analytical considerations for **1-Methyl-1H-indol-2-amine** hydrochloride. It is important to note that while general information on indole derivatives is abundant, specific experimental data for this particular compound is limited in publicly accessible literature.

Physicochemical Properties

A summary of the known and computed physicochemical properties of **1-Methyl-1H-indol-2-amine** hydrochloride is presented in Table 1. It is critical to highlight that experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the cited literature. The data presented are primarily from computational predictions.

Table 1: Physicochemical Properties of **1-Methyl-1H-indol-2-amine** Hydrochloride

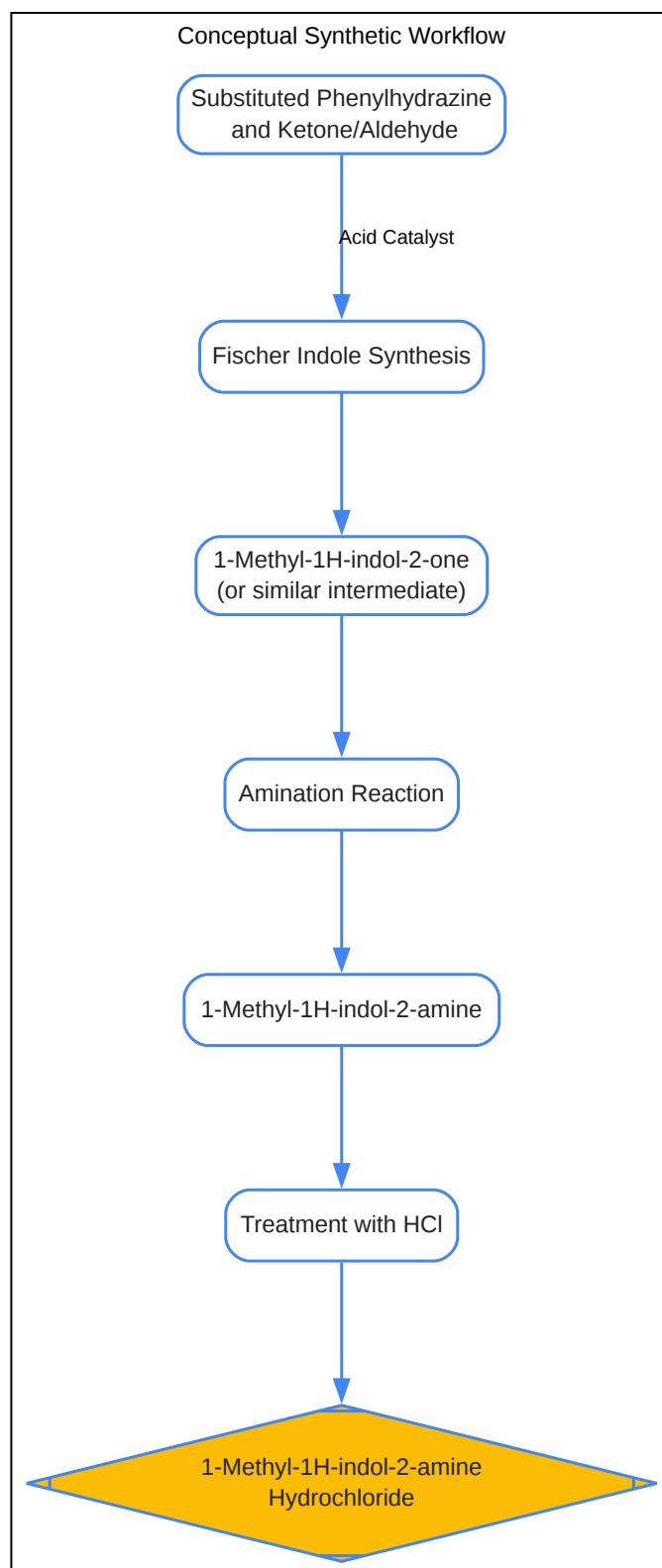
Property	Value	Source
Chemical Structure	PubChem	
Molecular Formula	C ₉ H ₁₁ ClN ₂	[2]
Molecular Weight	182.65 g/mol	[2]
IUPAC Name	1-methylindol-2-amine;hydrochloride	[2]
CAS Number	42456-82-6	[2]
Polar Surface Area (PSA)	30.95 Å ²	LookChem
LogP (Computed)	3.14370	LookChem
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	

Synthesis and Characterization

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-1H-indol-2-amine** hydrochloride was not found in the surveyed literature, a general synthetic strategy can be conceptualized based on established methods for the synthesis of substituted indoles. A plausible approach could involve the cyclization of a suitably substituted precursor, followed by amination and salt formation.

The following diagram illustrates a generalized workflow for the synthesis of a substituted indole, which could be adapted for the target molecule.



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Caption: Conceptual workflow for the synthesis of **1-Methyl-1H-indol-2-amine** hydrochloride.

Characterization Methods

The characterization of **1-Methyl-1H-indol-2-amine** hydrochloride would typically involve a suite of analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Would be used to identify the number and environment of protons in the molecule, including the methyl group, aromatic protons, and amine protons.
- ^{13}C NMR: Would provide information on the carbon skeleton of the molecule.

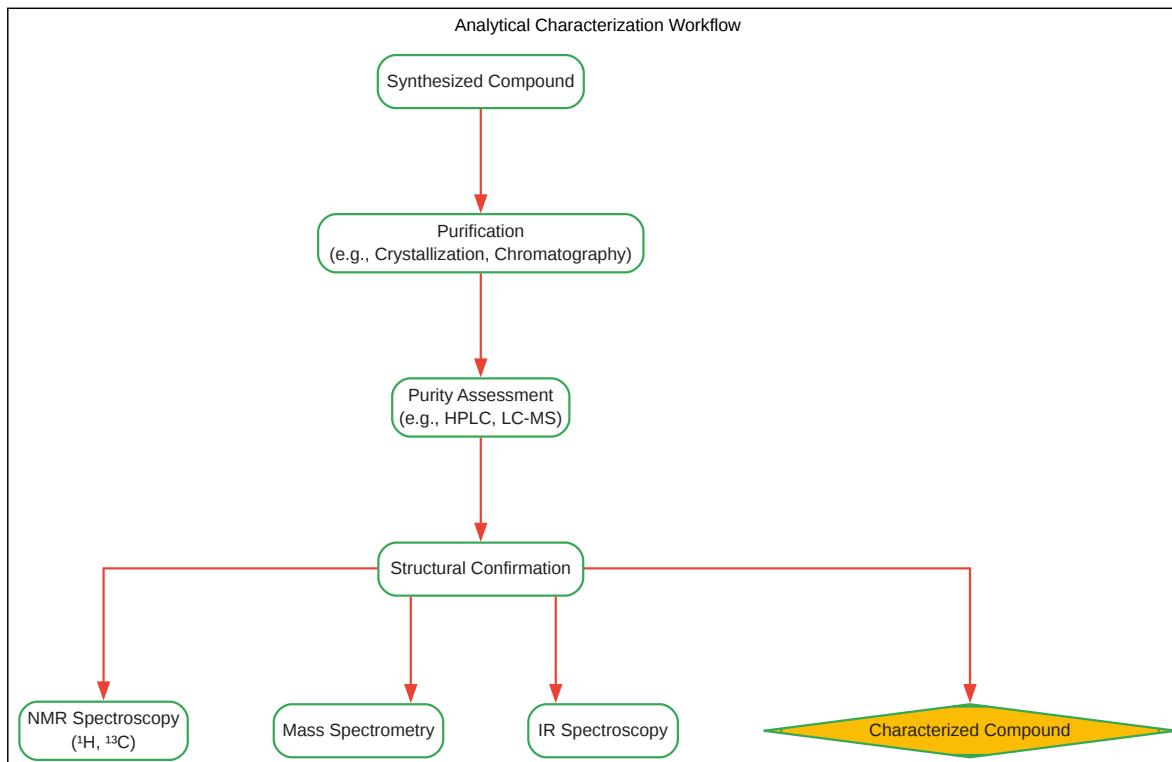
Infrared (IR) Spectroscopy:

- IR spectroscopy would be employed to identify characteristic functional groups, such as N-H stretches from the amine and aromatic C-H and C=C vibrations from the indole ring.

Mass Spectrometry (MS):

- Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

The following diagram outlines a general workflow for the analytical characterization of a synthesized chemical compound.



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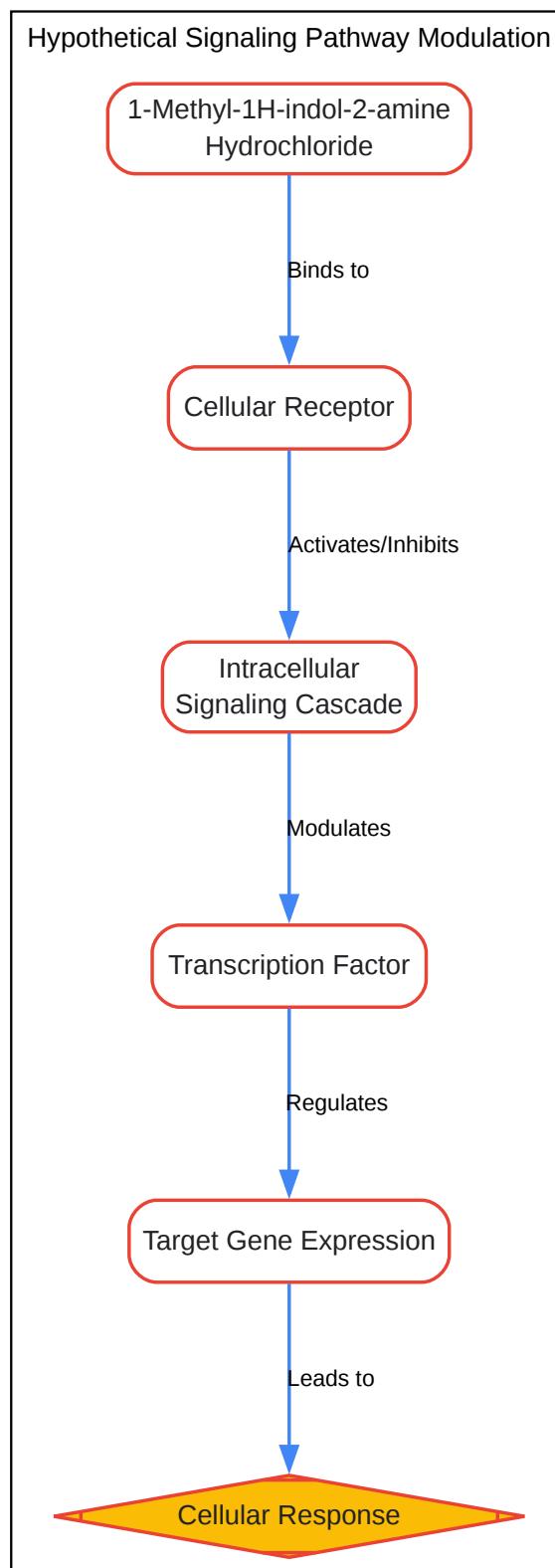
Caption: General workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the signaling pathways directly modulated by **1-Methyl-1H-indol-2-amine** hydrochloride are not available in the reviewed literature. However, the indole nucleus is a well-established pharmacophore with a broad range of biological activities. Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.

Given the structural similarities to other biologically active indoles, it is plausible that **1-Methyl-1H-indol-2-amine** hydrochloride could interact with various biological targets. Further research would be necessary to elucidate its specific pharmacological profile.

The following diagram illustrates a hypothetical relationship where an indole-containing compound could modulate a signaling pathway, a common mechanism of action for such molecules.



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Caption: Hypothetical modulation of a cellular signaling pathway by an indole derivative.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Methyl-1H-indol-2-amine** hydrochloride is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

1-Methyl-1H-indol-2-amine hydrochloride is an indole derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data, which is primarily computational. A significant gap exists in the literature regarding experimentally determined properties, detailed synthetic and analytical protocols, and specific biological activity. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.

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